BenchChemオンラインストアへようこそ!

1-alpha,25-Dihydroxy-3-epi-vitamin D2

CYP24A1 metabolism vitamin D catabolism metabolic stability

1-alpha,25-Dihydroxy-3-epi-vitamin D2 (1α,25(OH)₂-3-epi-D₂) is a synthetic C3-epimeric analog of the hormonally active vitamin D₂ metabolite 1α,25-dihydroxyvitamin D₂. The defining structural feature is the inversion of the C3 hydroxyl group from the natural β-configuration to an α-configuration on the A-ring of the secosteroid backbone, while retaining the ergocalciferol side chain characterized by a C24-methyl group and a C22–C23 double bond.

Molecular Formula C28H44O3
Molecular Weight 428.6 g/mol
CAS No. 216161-85-2
Cat. No. B6318768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-alpha,25-Dihydroxy-3-epi-vitamin D2
CAS216161-85-2
Molecular FormulaC28H44O3
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23+,24-,25+,26+,28-/m1/s1
InChIKeyZGLHBRQAEXKACO-WRCFSYAVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-alpha,25-Dihydroxy-3-epi-vitamin D2 (CAS 216161-85-2): Structural Identity and Research Procurement Profile


1-alpha,25-Dihydroxy-3-epi-vitamin D2 (1α,25(OH)₂-3-epi-D₂) is a synthetic C3-epimeric analog of the hormonally active vitamin D₂ metabolite 1α,25-dihydroxyvitamin D₂ [1]. The defining structural feature is the inversion of the C3 hydroxyl group from the natural β-configuration to an α-configuration on the A-ring of the secosteroid backbone, while retaining the ergocalciferol side chain characterized by a C24-methyl group and a C22–C23 double bond [2]. This compound was first synthesized via a convergent Pd-catalyzed cascade approach in 2014–2015 to enable systematic biological evaluation of C3-epimeric vitamin D₂ analogs [1]. Its molecular formula is C₂₈H₄₄O₃ with a molecular weight of 428.65 g/mol, and it is supplied as a research-grade material with purity typically exceeding 95% .

Why 1-alpha,25-Dihydroxy-3-epi-vitamin D2 Cannot Be Substituted by Non-Epimeric or D₃-Series Analogs


The C3-epimerization of the A-ring hydroxyl group fundamentally alters the hydrogen-bonding network within the vitamin D receptor (VDR) ligand-binding pocket. In the C3-epi configuration, the ligand maintains VDR interaction through an alternative water-mediated hydrogen bond with Arg274, compensating for the lost interaction with Ser278 that characterizes non-epimeric binding [1]. This altered binding mode does not diminish VDR-mediated transcriptional activity but is associated with a divergent pharmacological profile—specifically, reduced calcemic liability and enhanced resistance to CYP24A1-mediated catabolic inactivation [2]. Furthermore, the D₂ side chain (bearing a C24-methyl and C22–C23 unsaturation) confers a CYP24A1 catalytic efficiency (kcat/Km) that is approximately half that of the D₃ counterpart 1α,25(OH)₂D₃, meaning D₂-series compounds already possess intrinsically slower metabolic clearance than D₃ analogs even before epimerization [3]. The combination of C3-epimerization with the D₂ side chain creates a compound whose metabolic stability, calcemic profile, and VDR activation dynamics cannot be replicated by simply substituting 1α,25(OH)₂D₂, calcitriol, paricalcitol, or the D₃ epimer 1α,25(OH)₂-3-epi-D₃.

Quantitative Differentiation Evidence for 1-alpha,25-Dihydroxy-3-epi-vitamin D2: Head-to-Head and Class-Level Comparative Data


CYP24A1-Mediated Inactivation: D₂-Series Substrate Exhibits ~2-Fold Lower Catalytic Efficiency Than D₃-Series Counterpart

The D₂ side chain intrinsic to 1α,25-dihydroxy-3-epi-vitamin D₂ confers a significant metabolic stability advantage over D₃-series analogs. Using expressed human CYP24A1 in a phospholipid vesicle reconstituted system, the catalytic efficiency (kcat/Km) for 1,25(OH)₂D₃ was found to be almost double that for 1,25(OH)₂D₂, indicating a lower rate of inactivation of the D₂ compound at low substrate concentrations [1]. This means that before any C3-epimerization benefit is factored in, the D₂ scaffold itself provides greater resistance to CYP24A1-mediated side-chain oxidation than the D₃ scaffold. For the 3-epi modification specifically, studies on the D₃ epimer (1α,25(OH)₂-3-epi-D₃) demonstrated that the amount of final inactive metabolite (calcitroic acid) produced by rat CYP24A1 is threefold less for the 3-epi form than for the non-epimeric parent 1α,25(OH)₂D₃ [2]. The combined effect—D₂ side chain plus C3-epimerization—is expected to yield a compound with additive metabolic stability, though direct quantitative confirmation in a single head-to-head study for 1α,25(OH)₂-3-epi-D₂ remains to be published.

CYP24A1 metabolism vitamin D catabolism metabolic stability

Reduced Calcemic Liability: 3-Epimerization Lowers Hypercalcemic Risk Relative to Non-Epimeric Vitamin D Compounds

The 3-epi configuration is mechanistically associated with reduced calcemic activity. For the structurally analogous D₃ epimer, in vivo studies established that 1α,25(OH)₂-3-epi-D₃ exhibits the lowest calcemic effect among vitamin D metabolites when compared to 1α,25(OH)₂D₃, with tissue-specific action that spares systemic calcium elevation [1]. The US patent covering 3-epi vitamin D₂ compounds explicitly claims that these compounds provide 'a reduction in the induction of hypercalcemia in vivo compared to the hypercalcemia induced by vitamin D under the same conditions,' attributed to modulation of intestinal calcium transport, bone calcium metabolism, and calbindin/osteocalcin gene expression [2]. In contrast, paricalcitol (19-nor-1,25(OH)₂D₂), a clinically approved low-calcemic D₂ analog, achieves its profile through A-ring 19-nor modification and is approximately 10-fold less calcemic than 1α-D₂ in normal and uremic rats [3]. The 3-epi strategy represents a structurally distinct path to calcemic sparing, mediated by altered VDR-ligand pocket interactions via water-mediated hydrogen bonding with Arg274 rather than through 19-nor deletion [1].

calcemic activity hypercalcemia therapeutic index

VDR Binding and Antiproliferative Potency: 3-Epimerization Preserves Biological Activity Comparable to the Natural Hormone

A critical concern with any A-ring modification is whether potency is sacrificed for improved safety. For the C3-epi modification, data from the structurally and mechanistically analogous D₃ epimer indicate that biological activity is preserved. In primary human keratinocytes, the antiproliferative IC₅₀ values for 1α,25(OH)₂D₃ and 1α,25(OH)₂-3-epi-D₃ were 41.4 nM and 66.1 nM, respectively, with no statistically significant difference (unpaired t-test, p = 0.074) and a strong Pearson correlation (r = 0.940) between the two dose-response curves [1]. The non-epimeric parent of the D₂ series, 1α,25(OH)₂D₂, has been independently shown to exhibit VDR binding affinity, antiproliferative activity, HL-60 cell differentiation, and transactivation potency almost comparable to 1α,25(OH)₂D₃ [2]. The crystal structure of 1α,25(OH)₂-3-epi-D₃ complexed with human VDR-LBD reveals that the 3-epimer maintains the full number of hydrogen bonds through an alternative water-mediated interaction that compensates for the abolished contact with Ser278, explaining the preserved transcriptional activity at a molecular level [3].

VDR binding affinity antiproliferative activity keratinocyte HL-60 differentiation

Analytical Selectivity: Chromatographic Resolution of 3-Epi from Native Vitamin D Metabolites Is Mandatory for Accurate Quantification

In clinical and research bioanalytical workflows, failure to chromatographically resolve 3-epi metabolites from their non-epimeric counterparts leads to systematic overestimation of active vitamin D levels. Standard C18 reversed-phase LC methods do not separate 25-OH D₂ from 3-epi-25-OH D₂ or 25-OH D₃ from 3-epi-25-OH D₃, causing co-elution and inflated reported values [1]. Pentafluorophenyl (F5) stationary phases can achieve baseline resolution: under optimized conditions (Ascentis Express F5, 10 cm × 2.1 mm, 2.7 μm), 25-OH D₃ elutes at 2.57 min with 3-epi-25-OH D₃ resolved at 2.76 min, while 25-OH D₂ co-elutes with 3-epi-25-OH D₃ at 2.77 min but is distinguished by mass response [2]. The Raptor FluoroPhenyl column provides baseline resolution of both C3 epimers from primary metabolites, enabling accurate simultaneous quantification [3]. For users performing LC-MS/MS quantification of vitamin D metabolites, the availability of pure 1α,25-dihydroxy-3-epi-vitamin D₂ as a reference standard is essential for method validation, calibration curve construction, and assessment of epimer interference in biological matrices.

LC-MS/MS chromatographic separation vitamin D assay interference 3-epi-25-hydroxyvitamin D

D₂ Side-Chain Pharmacophore Differentiates from D₃ Analogs: Distinct C24-Methyl and C22–C23 Unsaturation Confer Differential CYP24A1 Processing

The vitamin D₂ side chain differs from D₃ by the presence of a methyl group at C24 and a double bond between C22 and C23. These structural features are not merely cosmetic; they directly impact metabolic processing. Human CYP24A1 exhibits a kcat/Km for 1,25(OH)₂D₂ that is approximately half that for 1,25(OH)₂D₃, demonstrating that the D₂ scaffold is inherently more resistant to catabolic inactivation [1]. Furthermore, the biological activity profile of 1α,25(OH)₂D₂ (VDR binding, antiproliferative effects, HL-60 differentiation, and transactivation on VDRE-containing promoters) is almost comparable to that of 1α,25(OH)₂D₃, while 24-epi-1α,25(OH)₂D₂ (with inverted C24 stereochemistry) shows much reduced activity, underscoring that the specific D₂ side-chain configuration is a pharmacophoric determinant [2]. The C3-epi modification is expected to act synergistically with this D₂ side-chain advantage: the epimerization slows CYP24A1 processing (demonstrated by 3-fold reduced calcitroic acid production in D₃ series), while the D₂ side chain independently reduces catalytic efficiency by ~2-fold. This creates a compound with dual mechanisms of metabolic stabilization unavailable to D₃-based epimers such as 1α,25(OH)₂-3-epi-D₃ or D₃-derived clinical analogs like calcitriol.

vitamin D2 vs D3 metabolism side-chain pharmacology CYP24A1 substrate specificity ergocalciferol differentiation

Procurement-Relevant Research and Industrial Application Scenarios for 1-alpha,25-Dihydroxy-3-epi-vitamin D2


Pharmacokinetic and Metabolic Stability Profiling of C3-Epimerized Vitamin D Analogs

Researchers comparing the metabolic fate of vitamin D analogs should prioritize 1α,25-dihydroxy-3-epi-vitamin D₂ as a test article in head-to-head CYP24A1 metabolism assays against 1α,25(OH)₂D₂ (non-epimeric parent), 1α,25(OH)₂-3-epi-D₃ (D₃ epimer), and paricalcitol. The D₂ side chain confers ~2-fold lower CYP24A1 catalytic efficiency compared to D₃ substrates [1], while the C3-epi modification independently reduces terminal inactivation product formation by approximately 3-fold based on D₃ epimer data [2]. Quantifying the combined effect in a single compound is a high-value, publication-ready experiment that addresses a gap in the current literature, where the synthesis paper explicitly noted that this compound was prepared 'for biological evaluation (binding, differentiation, and proliferation)' but comprehensive metabolic stability data remain unpublished [3].

LC-MS/MS Method Development and Validation Requiring Authentic 3-Epi Reference Standards

Clinical chemistry laboratories and bioanalytical CROs developing vitamin D metabolite panels must procure 1α,25-dihydroxy-3-epi-vitamin D₂ as an authentic reference standard for method validation. Standard C18 chromatography fails to resolve 3-epi metabolites from their native counterparts, leading to systematic overestimation of active hormone levels [1]. The compound serves as a critical calibrator for establishing chromatographic resolution on pentafluorophenyl or fluorophenyl stationary phases, where baseline separation of all four relevant species (25-OH D₂, 3-epi-25-OH D₂, 25-OH D₃, 3-epi-25-OH D₃) is achievable [2]. The availability of the fully 1α,25-dihydroxylated 3-epi form extends this analytical capability from the 25-OH level to the active hormone level, enabling comprehensive vitamin D metabolome profiling.

Preclinical Oncology Efficacy Studies Requiring Reduced Calcemic Toxicity

Investigators conducting in vivo xenograft or syngeneic tumor models with vitamin D analogs face the persistent challenge that antiproliferative dosing is limited by hypercalcemia-driven toxicity. The C3-epi D₂ scaffold offers a structurally distinct approach to calcemic sparing compared to the 19-nor modification used by paricalcitol. While paricalcitol achieves ~10-fold lower calcemic activity but with approximately 7-fold reduced VDR binding affinity (IC₅₀ relative to calcitriol: 100% vs. 14%) [1], the 3-epi modification preserves VDR-mediated transcriptional potency (evidenced by equivalent antiproliferative IC₅₀ and coactivator recruitment for 3-epi-D₃ vs. 1,25D₃) while reducing calcemic liability through altered VDR-ligand pocket interactions [2]. For maximum tolerated dose (MTD) and efficacy studies in oncology models, 1α,25-dihydroxy-3-epi-vitamin D₂ should be benchmarked directly against paricalcitol to determine whether the C3-epi approach yields a superior therapeutic index.

Vitamin D Receptor Structural Biology and Ligand Design Studies

Structural biologists and computational chemists investigating VDR-ligand interactions can employ 1α,25-dihydroxy-3-epi-vitamin D₂ to study how combined A-ring epimerization and D₂-specific side-chain features modulate receptor conformation. The crystal structure of the D₃ epimer-VDR complex established that the C3α-OH group maintains hydrogen bonding through water-mediated interaction with Arg274, compensating for loss of the Ser278 contact [1]. The D₂ side chain introduces additional conformational constraints at the ligand-binding pocket entrance due to the C24-methyl and C22–C23 unsaturation. Co-crystallization or molecular dynamics studies of the D₂ epimer with VDR-LBD would elucidate whether the D₂ side chain synergizes with or antagonizes the 3-epi-induced conformational state, providing rational design principles for next-generation vitamin D analogs with independently optimized VDR activation and metabolic stability profiles.

Quote Request

Request a Quote for 1-alpha,25-Dihydroxy-3-epi-vitamin D2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.